6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane
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Overview
Description
6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework. This compound is part of the broader family of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of preparative high-performance liquid chromatography (HPLC) is common to separate isomers and purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another azabicyclo compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: A compound with a similar core structure, used in the synthesis of tropane alkaloids.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxygen and nitrogen atoms in its bicyclic framework, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5923-39-7 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
6-butyl-8-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19NO/c1-2-3-7-11-8-9-5-4-6-10(11)12-9/h9-10H,2-8H2,1H3 |
InChI Key |
WJWITLCTPIHCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CCCC1O2 |
Origin of Product |
United States |
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